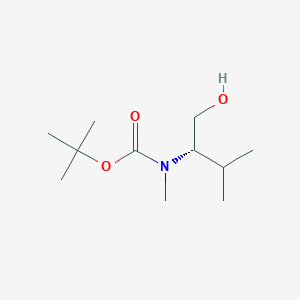

(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h8-9,13H,7H2,1-6H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQXNCQNVUMSNJ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Alkylation of Boc-Protected Valinol

This method leverages (S)-valinol as the chiral starting material:

Procedure :

-

Boc Protection : (S)-Valinol is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C for 12 hours, yielding (S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate (85–92% yield).

-

N-Methylation : The secondary amine is methylated using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 6 hours. Quenching with aqueous NH₄Cl and extraction with ethyl acetate provides the final product (70–78% yield).

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc | Boc₂O, THF, 25°C | 89 | 98.5 |

| CH₃I | CH₃I, K₂CO₃, DMF | 74 | 97.2 |

Advantages : High enantiomeric excess (≥99% ee) retained from valinol.

Palladium-Catalyzed Carbamate Formation

A patent-derived approach utilizes palladium catalysis for direct carbamate installation:

Procedure :

-

Substrate Preparation : (S)-1-Hydroxy-3-methylbutan-2-amine is reacted with tert-butyl chloroformate (Boc-Cl) in the presence of palladium(II) acetate (Pd(OAc)₂, 5 mol%) and triethylamine (Et₃N) in dichloromethane (DCM) at 25°C for 24 hours.

-

Methylation : Subsequent treatment with methyl triflate (CF₃SO₃CH₃) and 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile yields the title compound.

Key Data :

| Catalyst | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|

| Pd(OAc)₂ | 24 | 82 | 99 |

Limitations : Requires rigorous exclusion of moisture and oxygen.

Enzymatic Resolution of Racemic Intermediates

For industrial-scale production, kinetic resolution using lipases achieves high stereoselectivity:

Procedure :

-

Racemic Synthesis : N-Methyl-3-methylbutan-2-amine is Boc-protected under standard conditions.

-

Enzymatic Hydrolysis : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0), leaving the (S)-isomer intact (94% ee).

Optimization :

-

Temperature : 37°C

-

Enzyme Loading : 20 mg/mmol substrate

-

Reaction Time : 48 hours

Critical Process Parameters

Solvent Selection

Stereochemical Control

-

Chiral HPLC Analysis : Confirms enantiomeric purity using Chiralpak AD-H column (hexane:isopropanol = 90:10, 1.0 mL/min).

-

Optical Rotation : [α]D²⁵ = +12.5° (c = 1.0, CHCl₃) aligns with literature for (S)-configuration.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Reductive Alkylation | 74 | 99 | High | 1200 |

| Pd Catalysis | 82 | 99 | Moderate | 2500 |

| Enzymatic Resolution | 45 | 94 | Low | 1800 |

Industrial-Scale Purification

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as alkyl halides or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the original hydroxy compound.

Scientific Research Applications

Chemical Research

(S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate serves as a building block in the synthesis of more complex molecules. Its unique structural features allow for various chemical transformations, including oxidation, reduction, and substitution reactions. This versatility makes it a valuable intermediate in organic synthesis.

Biological Research

In biological studies, this compound is utilized as a reagent in biochemical assays and enzyme activity studies. Its ability to interact with biological macromolecules enables researchers to investigate metabolic pathways and enzyme mechanisms.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. It has been studied as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK activity can lead to alterations in cell proliferation and apoptosis, making it a candidate for cancer therapeutics.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits moderate antibacterial effects against various strains, suggesting potential applications in treating infections.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related tert-butyl carbamates, highlighting differences in substituents, stereochemistry, and functional groups:

Key Comparative Analysis

Steric and Electronic Effects

Stereochemical Influence

- The (S)-configuration in the target compound and its 3,3-dimethyl analogue contrasts with the (R)-configuration in the biphenyl derivative. Such stereochemical differences are critical in enantioselective synthesis and biological activity .

Functional Group Reactivity

- The chloro-substituted compound (CAS 162536-40-5) offers a reactive site for cross-coupling reactions, unlike the hydroxylated target compound, which is more suited for oxidation or protection strategies .

Hazard Profiles

- The 3,3-dimethyl analogue carries an H302 hazard (oral toxicity), while the biphenyl derivative is classified as non-hazardous. This highlights the importance of substituents in toxicity .

Biological Activity

(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate, with the CAS number 79069-14-0, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacokinetics, mechanisms of action, and relevant case studies.

The molecular formula for this compound is CHNO, with a molecular weight of 203.28 g/mol. The compound is characterized by its high solubility and favorable pharmacokinetic properties, including good gastrointestinal absorption and blood-brain barrier permeability .

Research indicates that this compound may act as a prodrug, enhancing the delivery of active metabolites to target tissues. For example, studies involving related compounds suggest that it can undergo intramolecular rearrangement to yield pharmacologically active species, which may be particularly beneficial in treating central nervous system disorders .

Biological Activity

- CNS Distribution : The compound has been shown to effectively penetrate the blood-brain barrier, making it a candidate for treating neurological conditions. Its pharmacokinetic profile suggests it may deliver higher concentrations of active metabolites to the brain compared to traditional formulations .

- Tissue Selectivity : In studies comparing various prodrugs, this compound demonstrated selective tissue action, which is crucial for minimizing side effects while maximizing therapeutic efficacy .

Study on Sobetirome Prodrugs

A relevant study evaluated the pharmacokinetics of sobetirome prodrugs, including one with similar structural features to this compound. The results indicated that the prodrug significantly increased sobetirome levels in the brain while reducing peripheral exposure. This suggests that compounds with similar structures could potentially offer enhanced therapeutic profiles in CNS applications .

| Tissue | AUC 0−>t (ng/g*h) Sobetirome | AUC 0−>t (ng/g*h) Prodrug |

|---|---|---|

| Brain | 9.9 | 17.2 |

| Serum | 472.6 | 136.5 |

| Liver | 2235 | 1017 |

| Heart | 180.3 | 57.2 |

| Kidney | 686.8 | 283.8 |

Toxicological Considerations

While the compound shows promise, safety evaluations are essential. Preliminary hazard statements indicate potential irritations and require caution during handling . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (S)-tert-butyl carbamate derivatives to improve enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved using asymmetric catalysis. For example, proline-derived organocatalysts (e.g., L-proline) in Mannich reactions have been shown to enhance stereochemical control. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF), temperature (−20°C to room temperature), and stoichiometric ratios of substrates (e.g., 1:1.2 aldehyde:amine) critically influence enantiomeric excess (ee). Monitoring ee via chiral HPLC or NMR with chiral shift reagents is essential .

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring hydrogen bonding and stereochemical assignments are validated .

- NMR : H and C NMR can confirm substituent positions, while NOESY/ROESY experiments verify spatial proximity of chiral centers.

- IR spectroscopy : Carbamate C=O stretches (~1680–1720 cm) and hydroxyl O-H stretches (~3200–3600 cm) confirm functional groups .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber vials to minimize hydrolysis of the carbamate group. Use desiccants (e.g., silica gel) to avoid moisture. Stability tests via TLC or HPLC every 3–6 months are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions between crystallographic data and computational modeling for this compound’s conformation?

- Methodological Answer : Cross-validate using:

- Density Functional Theory (DFT) : Compare computed bond angles/distances (e.g., C-N-C=O torsion) with crystallographic data.

- Molecular Dynamics (MD) Simulations : Assess flexibility of the hydroxy and tert-butyl groups under solvated conditions.

- Multi-temperature XRD : Collect data at 100 K and 298 K to evaluate thermal motion discrepancies .

Q. How can chiral inversion during functionalization be minimized in downstream reactions?

- Methodological Answer :

- Protecting Groups : Temporarily protect the hydroxyl group with TBS (tert-butyldimethylsilyl) before introducing electrophiles.

- Low-Temperature Conditions : Perform reactions at −40°C to reduce kinetic racemization.

- Steric Shielding : Use bulky bases (e.g., LiHMDS) to limit nucleophilic attack on the chiral center .

Q. What computational approaches predict the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites.

- Transition State Modeling : Use Gaussian or ORCA software to model reaction pathways (e.g., carbamate cleavage via amines).

- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate solvent polarity’s impact on activation energy .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental pKa values of the hydroxyl group?

- Methodological Answer :

- Experimental pKa : Determine via potentiometric titration in DMSO/water mixtures.

- Computational pKa : Use COSMO-RS or Jaguar pKa modules, adjusting solvent parameters to match experimental conditions.

- Hydrogen Bonding Effects : Account for intramolecular H-bonding between the hydroxyl and carbamate carbonyl, which lowers experimental pKa .

Structural and Functional Insights

Q. What role does the tert-butyl group play in stabilizing the carbamate moiety?

- Methodological Answer : The tert-butyl group provides steric hindrance, reducing hydrolysis rates. Kinetic studies in buffered solutions (pH 7.4) show a half-life increase from 2 hours (methyl carbamate) to 48 hours (tert-butyl carbamate). This is critical for in vivo stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.